molecular formula C52H54O2P2 B3067744 (-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene CAS No. 1429939-31-0

(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

Cat. No.: B3067744
CAS No.: 1429939-31-0
M. Wt: 772.9 g/mol
InChI Key: IYNVDHXMWJJRHM-BSPVRQSESA-N
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Description

(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene (abbreviated as Xyl-SKP) is a chiral bisphosphine ligand belonging to the SKP (spiroketal-phosphine) family. Key properties include:

  • Molecular formula: C₅₂H₅₄O₂P₂
  • Molecular weight: 772.93 g/mol
  • Physical state: White crystalline solid
  • Melting point: 102–103°C
  • Stereochemistry: (S,S,S) configuration .
    It features 3,5-dimethylphenyl groups on phosphorus atoms, contributing to steric bulk and electronic modulation. This ligand is air-sensitive and primarily used in asymmetric catalysis, such as enantioselective hydrogenation and cross-coupling reactions .

Properties

IUPAC Name

[(10S,14S)-20-bis(3,5-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H54O2P2/c1-32-18-33(2)23-44(22-32)55(45-24-34(3)19-35(4)25-45)48-16-9-12-40-30-42-14-11-15-43-31-41-13-10-17-49(51(41)54-52(42,43)53-50(40)48)56(46-26-36(5)20-37(6)27-46)47-28-38(7)21-39(8)29-47/h9-10,12-13,16-29,42-43H,11,14-15,30-31H2,1-8H3/t42-,43-,52?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNVDHXMWJJRHM-BSPVRQSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45[C@H](C3)CCC[C@H]4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H54O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H- benzopyrano[3,2-d]xanthene is a complex organophosphorus compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C52H54O2P2
  • Molecular Weight : 772.9 g/mol
  • CAS Number : 1429939-35-4

The compound functions primarily as a ligand in various catalytic processes and has shown potential in anti-cancer applications. Its structure allows it to interact with multiple biological targets, including protein kinases and phosphatases.

Anticancer Activity

Research indicates that (-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino] exhibits significant anticancer properties. The compound has been evaluated against several cancer cell lines with promising results:

Cell Line IC50 (μM) Effect
Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4High sensitivity
Neuroblastoma (NB)0.5 - 1.2Moderate sensitivity

In studies conducted on various cell lines, the compound demonstrated potent cytotoxicity and inhibited cell growth effectively. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 pathways.

Inhibition of Protein Interactions

The compound has been reported to inhibit critical protein interactions involved in cancer progression. For instance:

  • MDM2/XIAP Inhibition : Similar to other dual inhibitors like MX69, (-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino] disrupts the interaction between MDM2 and p53, leading to increased levels of active p53 which can induce apoptosis in tumor cells.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study focused on the cytotoxic effects of the compound on a panel of cancer cell lines showed that it consistently inhibited proliferation and induced apoptosis more effectively than existing treatments.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound's phosphine groups play a crucial role in its binding affinity to target proteins involved in cancer signaling pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that while the compound is well tolerated in vivo, its potency may require optimization for clinical applications.

Comparison with Similar Compounds

Ph-SKP: (-)-1,13-Bis(diphenylphosphino)-(5aS,8aS,14aS)-SKP

  • Molecular formula : C₄₄H₃₈O₂P₂
  • Molecular weight : 660.72 g/mol
  • Melting point : 101–103°C .
  • Key difference : Reduced steric bulk compared to Xyl-SKP due to the absence of methyl groups. This lowers enantioselectivity in certain reactions but enhances reactivity in less hindered substrates .

Tol-SKP: (-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-SKP

  • Molecular formula : C₄₈H₄₆O₂P₂
  • Molecular weight : 716.83 g/mol
  • Substituents : 4-methylphenyl groups.
  • Melting point : 90–92°C .
  • Key difference : The para-methyl groups provide moderate steric bulk, intermediate between Ph-SKP and Xyl-SKP. This ligand is often used in reactions requiring balanced steric and electronic effects .

Enantiomeric Counterparts

  • (R,R,R)-(+)-Ph-SKP and (R,R,R)-(+)-Tol-SKP : These enantiomers exhibit opposite stereoselectivity in asymmetric catalysis. For example, in hydrogenation reactions, they produce enantiomeric products compared to their (S,S,S) counterparts .

Comparison with Non-SKP Phosphine Ligands

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Molecular formula : C₃₉H₃₂OP₂
  • Molecular weight : 578.62 g/mol
  • Structure: Xanthene backbone with diphenylphosphino groups.
  • Key difference : Lacks chiral centers, making it unsuitable for asymmetric catalysis. However, its rigid structure is advantageous in stabilizing metal centers in cross-coupling reactions .

(S,S)-Chiraphos (2,3-Bis(diphenylphosphino)butane)

  • Molecular formula : C₂₈H₂₈P₂
  • Molecular weight : 426.47 g/mol
  • Structure : Flexible butane backbone.
  • Key difference: Smaller steric profile and flexibility reduce enantioselectivity compared to SKP ligands. However, it is cost-effective for non-demanding asymmetric reactions .

Key Findings :

  • Steric Effects : Xyl-SKP’s 3,5-dimethylphenyl groups create a highly congested environment, favoring high ee in hydrogenation but slowing reaction rates .
  • Electronic Effects : Tol-SKP’s para-methyl groups enhance electron-donating properties, improving oxidative addition in cross-coupling .
  • Chirality: SKP ligands outperform non-chiral ligands (e.g., Xantphos) in asymmetric synthesis but require stringent handling due to air sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 2
Reactant of Route 2
(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

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